REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][N+:4]([CH3:7])([CH3:6])[CH3:5].[O:8]=[O:9]>>[OH:8][OH:9].[CH3:5][N+:4]([CH2:3][CH:2]=[O:1])([CH3:7])[CH3:6]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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OO
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Name
|
|
Type
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product
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Smiles
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C[N+](C)(C)CC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |